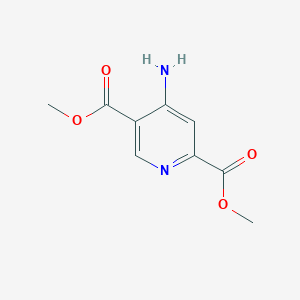

Dimethyl 4-aminopyridine-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 4-aminopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . It is used for research purposes .

Synthesis Analysis

The synthesis of Dimethyl 4-aminopyridine-2,5-dicarboxylate involves a two-stage process . The first stage involves the reaction of bis(trichloromethyl) carbonate with dimethyl 4-amino-2,5-pyridinedicarboxylate in dichloromethane at -77℃ . The second stage involves the reaction of 5,6-dimethoxypyridin-2-amine in dichloromethane .Molecular Structure Analysis

The molecular structure of Dimethyl 4-aminopyridine-2,5-dicarboxylate can be analyzed using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

Dimethyl 4-aminopyridine-2,5-dicarboxylate is a powder that should be stored in a dark place, in an inert atmosphere, at room temperature . Its melting point is 183-185℃ .Scientific Research Applications

Photochemical Dimerization

Research on the photochemical behavior of 2-aminopyridines, which are structurally related to Dimethyl 4-aminopyridine-2,5-dicarboxylate, has shown that ultraviolet irradiation in hydrochloric acid solution can lead to the formation of photodimers. This study by Taylor and Kan (1963) highlights the unique chemical and physical properties of these dimers, suggesting potential applications in materials science and photophysics (Taylor & Kan, 1963).

Supramolecular Architectures

Zhang et al. (2015) have demonstrated the construction of 2D-3D supramolecular architectures using non-covalent weak interactions between 4-dimethylaminopyridine and organic acids. Their research provides insight into how 4-dimethylaminopyridine plays a crucial role in binding with organic acid derivatives, potentially applicable in the design of new materials and nanostructures (Zhang et al., 2015).

Esterification and Lactonization

Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine. This method was successfully applied to the synthesis of large-ring lactones, indicating its utility in synthetic organic chemistry (Inanaga et al., 1979).

Dye-Sensitized Solar Cells

Constable et al. (2009) explored copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including derivatives similar to Dimethyl 4-aminopyridine-2,5-dicarboxylate, for use in dye-sensitized solar cells (DSCs). Their work on synthetic approaches and the preliminary studies of DSCs with these complexes opens avenues for the development of new energy conversion materials (Constable et al., 2009).

Safety and Hazards

properties

IUPAC Name |

dimethyl 4-aminopyridine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKXMCHZIQXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-aminopyridine-2,5-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid](/img/structure/B2860182.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)

![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)